molecular formula C13H15N3 B2427115 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1514205-38-9

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2427115
CAS No.: 1514205-38-9
M. Wt: 213.284
InChI Key: YSNINPCOJJJDFL-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features both a pyrazole and a tetrahydroquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, combined with the tetrahydroquinoline structure, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline typically involves the formation of the pyrazole ring followed by the construction of the tetrahydroquinoline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . This reaction offers mild conditions and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydroquinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole ring or the tetrahydroquinoline structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydroquinoline moiety can yield quinoline derivatives, while substitution reactions on the pyrazole ring can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and tetrahydroquinoline-based molecules. Examples include:

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combined structure of pyrazole and tetrahydroquinoline, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16-9-10(8-15-16)11-4-2-6-13-12(11)5-3-7-14-13/h2,4,6,8-9,14H,3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNINPCOJJJDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C3CCCNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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